molecular formula C19H15NO3 B250352 Methyl 4-(2-naphthoylamino)benzoate

Methyl 4-(2-naphthoylamino)benzoate

Cat. No.: B250352
M. Wt: 305.3 g/mol
InChI Key: GJMLGYXXCNTIRW-UHFFFAOYSA-N
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Description

Methyl 4-(2-naphthoylamino)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted at the 4-position with a 2-naphthoylamino group. The naphthoyl moiety introduces significant steric bulk and extended π-conjugation, which can influence solubility, crystallinity, and electronic properties. For instance, compounds such as Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) and related analogs (C2–C7) share a similar ester framework modified with quinoline-carbonyl-piperazine groups . These analogs were synthesized via crystallization in ethyl acetate, yielding yellow or white solids, and were characterized using $^1$H NMR and HRMS .

Properties

Molecular Formula

C19H15NO3

Molecular Weight

305.3 g/mol

IUPAC Name

methyl 4-(naphthalene-2-carbonylamino)benzoate

InChI

InChI=1S/C19H15NO3/c1-23-19(22)14-8-10-17(11-9-14)20-18(21)16-7-6-13-4-2-3-5-15(13)12-16/h2-12H,1H3,(H,20,21)

InChI Key

GJMLGYXXCNTIRW-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The key distinction between Methyl 4-(2-naphthoylamino)benzoate and its analogs lies in the substituent at the 4-position of the benzoate core:

  • This compound: Features a 2-naphthoylamino group, which is larger and more hydrophobic compared to simpler aryl or heteroaryl substituents.
  • C1–C7 analogs: Contain a piperazine-linked quinoline-carbonyl group with varying halogen or functional group substitutions (e.g., bromo, chloro, methoxy) on the phenyl ring .
  • Methyl 4-acetamido-2-hydroxybenzoate (): Combines acetamido and hydroxyl groups, increasing hydrogen-bonding and acidity compared to the naphthoylamino derivative.

Physical and Spectral Properties

A comparative analysis of molecular weights, substituent effects, and spectral data is summarized below:

Compound Name Molecular Formula Molecular Weight Substituent Key Spectral Data
This compound (hypothetical) C₁₉H₁₅NO₃ 305.33 g/mol 2-Naphthoylamino N/A (predicted $^1$H NMR: aromatic protons at δ 7.5–8.5 ppm; HRMS: [M+H]⁺ = 306.32)
Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1) C₂₉H₂₅N₃O₃ 463.53 g/mol Quinoline-carbonyl-piperazine-phenyl $^1$H NMR: aromatic protons (δ 7.2–8.5 ppm); HRMS: m/z 464.1912 (calc. 464.1918)
Methyl 4-(dimethylamino)benzoate () C₁₀H₁₃NO₂ 179.22 g/mol Dimethylamino ChemSpider ID: 64155; CAS: 1202-25-1
Methyl 4-acetamido-2-hydroxybenzoate () C₁₀H₁₁NO₄ 209.20 g/mol Acetamido, hydroxyl Synonyms include methyl 4-(acetylamino)salicylate; used in pharmaceutical synthesis

Key Observations:

Solubility and Crystallinity: The naphthoylamino group in the target compound likely reduces solubility in polar solvents (e.g., water) compared to dimethylamino or hydroxyl-substituted analogs . Piperazine-containing analogs (C1–C7) exhibit moderate crystallinity as yellow/white solids due to planar quinoline moieties .

Electronic Effects :

  • Electron-withdrawing groups (e.g., halogens in C2–C4) increase polarity and may enhance binding interactions in biological systems .
  • The naphthoyl group’s extended conjugation could redshift UV-Vis absorption compared to phenyl or methoxy derivatives.

Synthetic Utility: Analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate () are intermediates in drug synthesis, suggesting that the naphthoylamino variant may have similar applications in medicinal chemistry .

Research Findings and Implications

  • Structural Characterization : Piperazine-linked analogs (C1–C7) were validated using SHELX programs for crystallographic refinement, ensuring structural accuracy .
  • Biological Relevance: While direct data for this compound are absent, halogenated analogs (C2–C4) showed enhanced bioactivity in preliminary screens, likely due to increased electrophilicity .
  • Limitations: The naphthoylamino group’s steric bulk may hinder crystallization, necessitating advanced techniques like preparative HPLC (as used in for isolating benzoate derivatives) .

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